molecular formula C9H11N3 B12958127 2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile

2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile

Cat. No.: B12958127
M. Wt: 161.20 g/mol
InChI Key: DXDXQVLZEURDHT-UHFFFAOYSA-N
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Description

2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of organic nitriles (characterized by a -C≡N functional group) and incorporates a pyridazine heterocycle, a nitrogen-rich aromatic system known for its diverse biological activities and presence in pharmacologically active molecules . The structure, featuring a sterically demanding nitrile group adjacent to the heteroaromatic ring, makes it a valuable scaffold for chemical synthesis. Its primary research application lies in its role as a versatile building block or synthetic intermediate for the construction of more complex molecules. Researchers utilize this compound in various synthetic transformations, where the nitrile group can be converted into other functional groups, such as amides or carboxylic acids, or can be used to form heterocyclic cores . The pyridazine moiety is a common feature in compounds studied for their potential effects on biological targets, such as ion channels or enzymes . The presence of the nitrile group can also influence the compound's physicochemical properties, such as its binding affinity and metabolic stability, which are critical parameters in drug discovery and development efforts . This product is intended for research purposes in a controlled laboratory environment only. For Research Use Only. Not for diagnostic or therapeutic use, and strictly not for human consumption.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-methyl-2-(5-methylpyridazin-3-yl)propanenitrile

InChI

InChI=1S/C9H11N3/c1-7-4-8(12-11-5-7)9(2,3)6-10/h4-5H,1-3H3

InChI Key

DXDXQVLZEURDHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)C(C)(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile typically involves the reaction of 5-methylpyridazine with appropriate alkylating agents. One common method involves the alkylation of 5-methylpyridazine with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methyl groups on the pyridazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Pyridazinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Research

1.1 Interaction Studies
Research has indicated that 2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile may interact with specific biological targets, such as enzymes or receptors within the central nervous system. Understanding these interactions is crucial for assessing its potential therapeutic effects. For instance, studies focusing on the binding affinity of this compound to cyclin-dependent kinases (CDKs) have been conducted to evaluate its role as an inhibitor in cancer therapy .

1.2 Structure-Activity Relationship (SAR) Studies
The compound serves as a scaffold for SAR studies aimed at developing new pharmacological agents. By modifying the structure of this compound, researchers can explore various derivatives that may exhibit enhanced biological activity or selectivity towards specific targets. Such studies are vital for optimizing drug candidates in the treatment of diseases such as cancer and neurodegenerative disorders .

Chemical Synthesis and Modifications

2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the pyridazine ring. These synthetic pathways enable researchers to create a library of analogs for further testing and evaluation in biological assays.

2.2 Derivative Development
By modifying the core structure, scientists can generate derivatives that may possess improved pharmacokinetic properties, such as increased solubility or bioavailability. For example, compounds derived from this scaffold have been evaluated for their efficacy as ATP-binding cassette transporter modulators, which are essential in drug absorption and resistance mechanisms .

Case Studies and Research Findings

Study Focus Findings
Study on CDK InhibitionEvaluated binding affinity to CDK2/cyclin complexesIdentified potential for selective inhibition
SAR Study on Pyridazine DerivativesDeveloped analogs with enhanced activityEstablished structure-function relationships critical for therapeutic applications
Pharmacokinetic ProfilingAssessed absorption and distribution in animal modelsDemonstrated favorable bioavailability and clearance rates for certain derivatives

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyridazine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence highlights compounds with nitrile groups and aromatic heterocycles, enabling indirect comparisons based on synthesis methods, functional groups, and structural motifs.

2.1. Structural Similarities and Differences
  • Pyridazine vs. Pyrazole/Pyran Systems: The target compound’s pyridazine ring (a six-membered di-nitrogen heterocycle) contrasts with the pyrazole (five-membered di-nitrogen) and pyran (oxygen-containing six-membered) systems in compounds 7a, 7b, 11a, and 11b . The methyl substituent on the pyridazine ring in the target compound may introduce steric hindrance absent in the unsubstituted pyrazole derivatives from the evidence.
  • Nitrile Functionality: The propanenitrile group in the target compound is branched, whereas compounds 7a and 11a incorporate linear nitrile groups (e.g., malononitrile derivatives). Branched nitriles may confer enhanced stability against hydrolysis compared to linear analogs .

Biological Activity

2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

This compound is characterized by its unique structural features, which contribute to its biological activity. The compound contains a pyridazine ring, which is known for its diverse pharmacological properties.

Research indicates that compounds with similar structures may act through various mechanisms, including:

  • Enzyme Inhibition : Many pyridazine derivatives are known to inhibit specific enzymes involved in metabolic pathways. For example, some studies have focused on their role as inhibitors of kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases and cancer .
  • Kinase Inhibition : The compound may also exhibit activity against serine/threonine kinases, which are critical in cell signaling and regulation. Inhibition of these kinases can lead to reduced inflammation and tumor growth .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyridazine derivatives, suggesting that this compound may possess significant antimycobacterial and antifungal activities. For instance, a series of new pyridazine derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis and various fungal strains, showing promising results .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In experimental models of acute pancreatitis in rats, treatment with related compounds demonstrated protective effects against secondary organ damage, indicating that similar derivatives may exert beneficial effects through modulation of inflammatory responses .

Case Studies

  • Acute Pancreatitis Model : In a controlled study, administration of a compound structurally related to this compound resulted in decreased levels of inflammatory markers such as serum amylase and creatinine. Histological analysis showed reduced inflammation in lung tissues, suggesting a protective role against organ damage during acute inflammatory responses .
  • Cancer Research : A study highlighted the correlation between the expression of SIK kinases and poor survival rates in ovarian cancer patients. Compounds targeting these kinases offered a novel therapeutic approach for managing such malignancies . While specific data on this compound is limited, its structural analogs suggest potential applications in oncology.

Data Tables

Study Model Outcome Reference
Acute PancreatitisRat modelReduced serum amylase; improved organ function
Antimicrobial ActivityVarious pathogensSignificant inhibition of microbial growth
Cancer Survival CorrelationOvarian cancer patientsHigh SIK expression linked to poor outcomes

Q & A

Q. Example Optimization Table :

ParameterOptimal ConditionImpact on Yield
SolventEthanolHigh solubility
CatalystPiperidine (5 mol%)Accelerates reaction
Temperature0–5°CReduces byproducts

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons on the pyridazine ring (δ 7.5–8.5 ppm) and methyl groups (δ 1.5–2.5 ppm).
    • ¹³C NMR : Confirm the nitrile carbon (δ 115–120 ppm) and pyridazine carbons .
  • IR Spectroscopy : Detect the nitrile stretch (~2240 cm⁻¹) and aromatic C-H bends (~3050 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₁₀H₁₀N₄: 202.09 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, if applicable .

Advanced: How can researchers investigate the reaction mechanism of this compound synthesis?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ NMR or HPLC to determine rate laws .
  • Isotopic Labeling : Use ¹⁵N-labeled pyridazine derivatives to trace nitrogen incorporation .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map transition states and identify rate-limiting steps .
  • Intermediate Trapping : Quench reactions at intervals and isolate intermediates (e.g., hemiaminals) via flash chromatography .

Advanced: How should contradictory spectroscopic data (e.g., unexpected NMR signals) be resolved?

Methodological Answer:

  • Dynamic Effects : Conduct variable-temperature NMR to detect tautomerism or rotational barriers (e.g., hindered rotation of the nitrile group) .
  • 2D NMR Techniques : Use COSY, HSQC, or NOESY to assign overlapping signals and confirm connectivity .
  • Cross-Validation : Compare with IR (nitrile presence) and mass spectrometry (molecular ion consistency) .
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction .

Advanced: What strategies are recommended for evaluating the biological activity of this compound?

Methodological Answer:

  • In Vitro Enzyme Assays :
    • Target kinases or receptors (e.g., PI3K/mTOR for related nitriles like BEZ235) using fluorescence-based assays (IC₅₀ determination) .
  • Cell-Based Assays :
    • Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
  • SAR Studies : Synthesize analogs (e.g., pyridazine ring substitutions) and compare activity profiles .
  • In Vivo Models : Use xenograft mice to evaluate tumor suppression efficacy and pharmacokinetics (e.g., bioavailability via LC-MS) .

Q. Example Bioactivity Table :

Assay TypeTargetResult (IC₅₀)Reference
PI3Kα4.2 nMBEZ235 analog
mTOR7.6 nMBEZ235 analog

Advanced: How can stability and degradation pathways be studied under varying conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolysis : Expose to acidic (0.1 M HCl) or basic (0.1 M NaOH) conditions at 40°C for 24 hours.
    • Oxidation : Treat with 3% H₂O₂ and monitor via HPLC .
  • Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolysis of nitrile to amide) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and compare with room-temperature samples .

Q. Degradation Pathway Table :

ConditionMajor DegradantAnalytical Method
AcidicAmide derivativeHPLC-MS
OxidativeNitroso compoundLC-UV

Advanced: What computational tools are suitable for predicting physicochemical properties?

Methodological Answer:

  • LogP Prediction : Use ChemAxon or Molinspiration to estimate lipophilicity (critical for blood-brain barrier penetration) .
  • pKa Estimation : ADMET Predictor™ or SPARC calculators for ionization states .
  • Molecular Dynamics Simulations : GROMACS to model solvation effects and protein-ligand interactions .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Strict Protocol Adherence : Document solvent purity, catalyst batches, and reaction times .
  • Quality Control : Mandate ≥95% purity via HPLC (C18 column, acetonitrile:water gradient) before downstream assays .
  • Interlab Validation : Share samples with collaborators for independent NMR and LC-MS verification .

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